

# 2-Bromo-3,4-dimethylpyridine CAS number and properties

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## Compound of Interest

Compound Name: 2-Bromo-3,4-dimethylpyridine

Cat. No.: B1592094

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An In-depth Technical Guide to **2-Bromo-3,4-dimethylpyridine** (CAS: 33204-85-2)

## Introduction

**2-Bromo-3,4-dimethylpyridine**, also known as 2-Bromo-3,4-lutidine, is a substituted heterocyclic aromatic compound of significant interest to researchers and scientists in the field of organic synthesis and pharmaceutical development. Its structural architecture, featuring a pyridine ring with a strategically positioned bromine atom and two methyl groups, renders it a versatile building block for the construction of more complex molecular entities. The bromine atom at the 2-position serves as a highly effective functional handle, enabling a wide array of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry.

## Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and reaction setup. The key physicochemical data for **2-Bromo-3,4-dimethylpyridine** are summarized below.

Property	Value	Reference(s)
CAS Number	33204-85-2	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrN	[1][2][4]
Molecular Weight	186.05 g/mol	[1][2]
Density	1.4 ± 0.1 g/cm <sup>3</sup>	[2][3]
Boiling Point	249.4 ± 35.0 °C (at 760 Torr, Predicted)	[3]
Flash Point	104.6 ± 25.9 °C (Predicted)	[2][3]
Refractive Index	1.547 (Predicted)	[2]
PubChem CID	21822291	[1][4]
Synonyms	2-Bromo-3,4-lutidine, Pyridine, 2-bromo-3,4-dimethyl-	[1][2]

## Synthesis of 2-Bromo-3,4-dimethylpyridine

The synthesis of **2-Bromo-3,4-dimethylpyridine** can be achieved through the bromination of 3,4-dimethylpyridine (3,4-lutidine). A representative protocol involves a lithiation-bromination sequence, which offers good regioselectivity for the 2-position. The electron-withdrawing nature of the pyridine nitrogen acidifies the adjacent protons, facilitating their removal by a strong base.

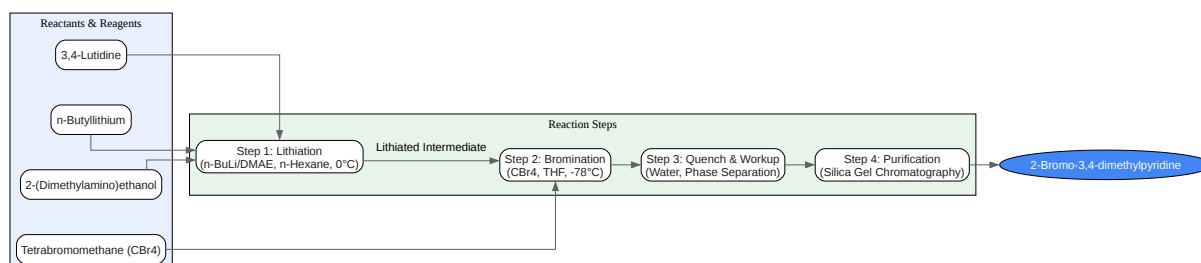
### Experimental Protocol: Synthesis via Lithiation and Bromination[2]

- Preparation of Lithium Diisopropylamide (LDA) analogue: In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), 2-(dimethylamino)ethanol (0.8 mol) is dissolved in n-hexane (500 ml) and cooled to 0°C. n-Butyllithium solution (1.6 M in n-hexane, 1.6 mol) is added slowly while maintaining the temperature at 0°C. The mixture is stirred for 15 minutes.
- Lithiation: A solution of 3,4-lutidine (166.7 mmol) in n-hexane (500 ml) is added dropwise to the reaction mixture at 0°C. The mixture is stirred for an additional hour at this temperature to

ensure complete formation of the lithiated intermediate.

- **Bromination:** The reaction is cooled to  $-78^{\circ}\text{C}$  (a dry ice/acetone bath). A solution of tetrabromomethane ( $\text{CBr}_4$ , 1.0 mol) in tetrahydrofuran (THF, 1.0 L) is then added.  $\text{CBr}_4$  serves as the bromine source. The reaction is stirred at  $-78^{\circ}\text{C}$  for 1 hour.
- **Quenching and Workup:** The reaction is allowed to warm to room temperature and then cooled back to  $0^{\circ}\text{C}$ . Water (1.5 L) is added slowly to quench the reaction. The organic and aqueous phases are separated.
- **Purification:** The organic phase is washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (initially with cyclohexane/ethyl acetate 9:1, followed by a second column with the same mobile phase) to yield the pure **2-Bromo-3,4-dimethylpyridine**.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-Bromo-3,4-dimethylpyridine**.

## Key Reactions and Applications in Drug Discovery

The synthetic utility of **2-Bromo-3,4-dimethylpyridine** is predominantly derived from the reactivity of its C-Br bond. The electron-deficient nature of the pyridine ring, combined with the presence of a good leaving group (bromide) at the 2-position, makes this site highly susceptible to two major classes of reactions that are cornerstones of modern medicinal chemistry: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) and transition-metal-catalyzed cross-coupling reactions.[5]

The pyridine core itself is considered a "privileged scaffold" in drug discovery, appearing in numerous approved pharmaceutical agents.[6] The ability to functionalize this core at a specific position using 2-bromo intermediates is therefore a critical strategy in the synthesis of novel therapeutic candidates.

## Palladium-Catalyzed Cross-Coupling Reactions

These reactions are among the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom in **2-Bromo-3,4-dimethylpyridine** makes it an ideal substrate for a variety of these transformations.

### 1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. This reaction is widely used to create biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[7][8]

- General Protocol for Suzuki-Miyaura Coupling:
  - Reaction Setup: To a dry reaction vessel under an inert atmosphere, add **2-Bromo-3,4-dimethylpyridine** (1.0 eq), the desired aryl- or heteroarylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 eq).[9]

- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.
- Reaction: Heat the mixture, typically between 80-110°C, and monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
- Workup and Purification: After cooling, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.

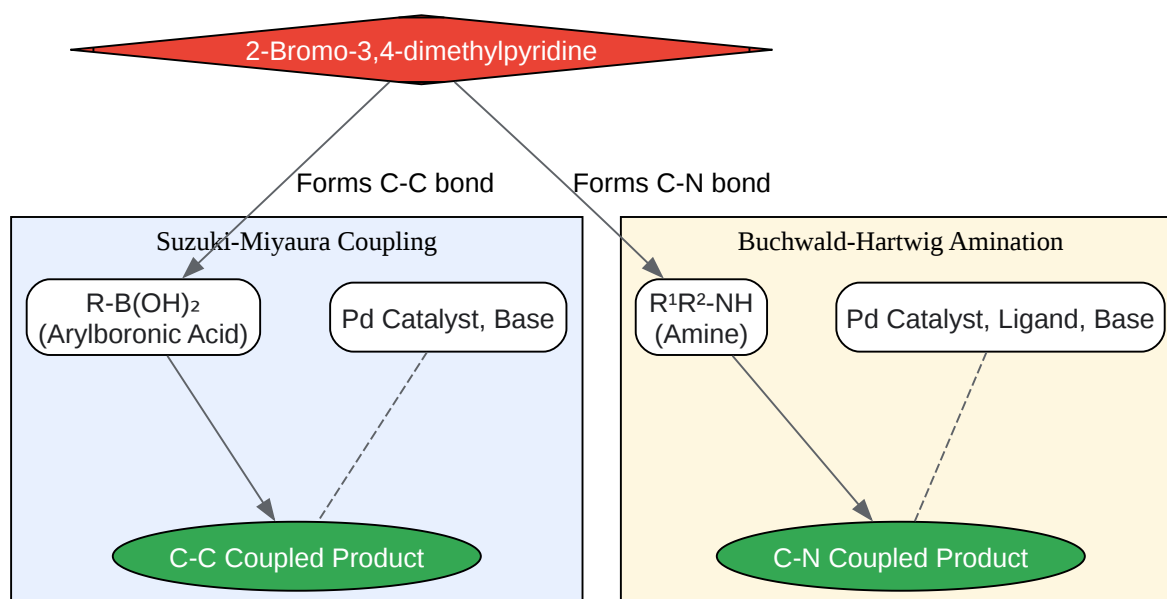
## 2. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an organohalide. This is an indispensable tool for synthesizing substituted anilines and N-heterocycles, which are key components of many biologically active molecules.

[\[6\]](#)[\[8\]](#)

- General Protocol for Buchwald-Hartwig Amination:
  - Reaction Setup: In a glovebox or under an inert atmosphere, combine **2-Bromo-3,4-dimethylpyridine** (1.0 eq), the desired amine (1.1-1.3 eq), a palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>), a phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs<sub>2</sub>CO<sub>3</sub>).[\[6\]](#)
  - Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
  - Reaction: Seal the vessel and heat the reaction mixture to 80-120°C. Monitor the reaction's progress by TLC or LC-MS.
  - Workup and Purification: Upon completion, cool the mixture, dilute it with an organic solvent, and filter it through a pad of celite to remove palladium residues. The filtrate is washed, dried, and concentrated. The final product is isolated via flash chromatography.

## Key Cross-Coupling Reactions Diagram



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Caption: Key cross-coupling reactions of **2-Bromo-3,4-dimethylpyridine**.

## Safety and Handling

As a halogenated organic compound, **2-Bromo-3,4-dimethylpyridine** should be handled with appropriate care in a well-ventilated chemical fume hood. While a specific safety data sheet (SDS) for this exact compound must be consulted prior to use, general hazards for related bromopyridines include:

- Toxicity: May be toxic if swallowed and fatal in contact with skin.
- Irritation: Causes skin and serious eye irritation.<sup>[10]</sup> May cause respiratory irritation.<sup>[10]</sup>
- Flammability: Combustible liquid. Keep away from heat, sparks, and open flames.<sup>[11]</sup>

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), should be worn at all times.<sup>[11]</sup>

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[11]

## Conclusion

**2-Bromo-3,4-dimethylpyridine** (CAS: 33204-85-2) is a valuable and versatile heterocyclic building block. Its well-defined physicochemical properties and the established reactivity of its 2-bromo position make it an important intermediate for organic chemists. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, provides a reliable and efficient pathway for the synthesis of complex substituted pyridines, which are prevalent scaffolds in modern drug discovery programs. Proper handling and adherence to safety protocols are essential when working with this compound.

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